3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Overview
Description
3-Octyl-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound with the molecular formula C13H21NO2 This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and an octyl side chain
Scientific Research Applications
3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex molecule that is often present in various natural and synthetic biologically active compounds Similar 3-azabicyclo[310]hexane (3-ABH) derivatives have been found to act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors .
Mode of Action
The exact mode of action of 3-Octyl-3-azabicyclo[31Similar 3-abh derivatives have been found to interact with their targets, leading to changes in cellular function . For instance, some 3-ABH derivatives inhibit the reuptake of serotonin, noradrenaline, and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing their effects .
Biochemical Pathways
For instance, some 3-ABH derivatives inhibit the reuptake of neurotransmitters, affecting the signaling pathways in the nervous system .
Pharmacokinetics
The pharmacokinetics of 3-Octyl-3-azabicyclo[31Similar 3-abh derivatives have been found to show strong binding to plasma proteins (more than 97%) and high human intestinal absorption values (955–967%), while Caco-2 cell permeability ranged from 239 to 483 nm/s . These properties can significantly impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of 3-Octyl-3-azabicyclo[31Similar 3-abh derivatives have been found to have various effects, including cytotoxicity and antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an octyl-substituted amine with a suitable cyclopropane derivative. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amine derivatives .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Similar bicyclic structure but lacks the octyl side chain.
3-Azabicyclo[3.1.0]hexane-2,4-dione: Similar structure but without the octyl substitution.
Uniqueness
The presence of the octyl side chain in 3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications .
Properties
IUPAC Name |
3-octyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-14-12(15)10-9-11(10)13(14)16/h10-11H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARPPWYKZSLDTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2CC2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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